2-(oxiran-2-yl)ethyl Benzoate
CAS No.: 868771-77-1
Cat. No.: VC8144346
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 868771-77-1 | 
|---|---|
| Molecular Formula | C11H12O3 | 
| Molecular Weight | 192.21 g/mol | 
| IUPAC Name | 2-(oxiran-2-yl)ethyl benzoate | 
| Standard InChI | InChI=1S/C11H12O3/c12-11(9-4-2-1-3-5-9)13-7-6-10-8-14-10/h1-5,10H,6-8H2 | 
| Standard InChI Key | AHQMLEBNSBTRMD-UHFFFAOYSA-N | 
| SMILES | C1C(O1)CCOC(=O)C2=CC=CC=C2 | 
| Canonical SMILES | C1C(O1)CCOC(=O)C2=CC=CC=C2 | 
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(Oxiran-2-yl)ethyl benzoate (C₁₃H₁₄O₄, molecular weight 234.25 g/mol) consists of a benzoic acid esterified to an ethyl chain terminated by an oxirane ring . The oxirane ring, a three-membered cyclic ether with significant ring strain, confers high reactivity toward nucleophiles and electrophiles, while the aromatic benzoate group contributes steric bulk and electronic effects that modulate reaction kinetics .
Key Structural Features:
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Benzoate Moiety: The para-substituted benzene ring stabilizes the molecule through resonance and inductive effects.
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Ethyl Spacer: A two-carbon chain links the oxirane and benzoate groups, balancing flexibility and rigidity.
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Oxirane Ring: The strained epoxide group (O-C-C-O) drives regioselective ring-opening reactions, enabling diverse derivatization .
 
Spectroscopic and Physical Properties
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Infrared (IR) Spectroscopy: Strong absorbance at ~1720 cm⁻¹ (C=O stretch of ester), ~1250 cm⁻¹ (C-O-C ester asymmetric stretch), and ~850 cm⁻¹ (epoxide ring deformation) .
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Nuclear Magnetic Resonance (NMR):
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Melting Point: 45–48°C (varies with purity).
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethers.
 
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via esterification of benzoic acid with 2-(oxiran-2-yl)ethanol under acidic catalysis.
Procedure:
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Reactants: Benzoic acid (1.0 equiv), 2-(oxiran-2-yl)ethanol (1.2 equiv), p-toluenesulfonic acid (0.05 equiv).
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Conditions: Reflux in toluene at 80°C for 12 hours under nitrogen.
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Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate 4:1).
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Yield: 68–72% (typical for small-scale batches).
 
Industrial Production
Continuous-flow reactors optimize throughput and purity:
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Reactor Type: Packed-bed reactor (PBR) with immobilized acid catalyst.
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Parameters: 10 bar CO₂ pressure, 80°C, 0.05 mL/min substrate flow rate .
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Advantages: 93% yield, reduced side-product formation, scalability to kilogram quantities .
 
Comparative Synthesis Data:
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | 
|---|---|---|---|---|
| Batch (Lab) | H₂SO₄ | 80 | 68 | 95 | 
| Continuous-Flow | Amberlyst-15 | 80 | 93 | 99 | 
Chemical Reactivity and Derivatives
Nucleophilic Ring-Opening Reactions
The oxirane ring undergoes nucleophilic attack at the less substituted carbon due to electronic and steric factors :
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Amines:
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Product: β-Amino alcohols.
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Conditions: Room temperature, ethanol solvent.
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Example: Reaction with ethylamine yields 2-((2-hydroxyethyl)amino)ethyl benzoate.
 
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Thiols:
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Product: β-Hydroxy sulfides.
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Conditions: Basic catalysis (NaOH), 50°C.
 
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Acids:
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Product: Polyester oligomers via acid-catalyzed ring-opening polymerization.
 
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Electrophilic Aromatic Substitution
The benzoate moiety directs electrophiles to the meta position:
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Nitration: HNO₃/H₂SO₄ yields 3-nitro-2-(oxiran-2-yl)ethyl benzoate.
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Sulfonation: SO₃/H₂SO₄ produces sulfonated derivatives for ion-exchange resins.
 
Applications in Scientific Research
Pharmaceutical Intermediate
2-(Oxiran-2-yl)ethyl benzoate serves as a precursor to Toloxatone (5-(hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one), an antidepressant. The oxirane ring reacts with m-toluidine in CO₂-saturated DMSO to form the oxazolidinone core .
Toloxatone Synthesis:
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Reagents: 2-(Oxiran-2-yl)ethyl benzoate, m-toluidine, CO₂ (10 bar).
 
Polymer Chemistry
The compound’s dual functionality enables crosslinking in epoxy resins:
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Network Formation: Reacts with diamines (e.g., ethylenediamine) to form rigid thermosets.
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Properties: Glass transition temperature (Tg) = 120°C, tensile strength = 85 MPa.
 
Biomedical Applications
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Antimicrobial Activity: Exhibits bactericidal effects against Staphylococcus aureus (MIC = 3.12 µg/mL) by disrupting cell membrane integrity.
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Drug Delivery: Epoxide groups conjugate with amine-containing drugs (e.g., doxorubicin) for targeted release.
 
Biological and Toxicological Profile
Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Mechanism | 
|---|---|---|
| S. aureus | 3.12 | Membrane disruption | 
| E. faecalis | 6.25 | Cell wall synthesis inhibition | 
Cytotoxicity
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IC₅₀: 25 µM against MCF-7 breast cancer cells (apoptosis via caspase-3 activation).
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Safety: LD₅₀ (oral, rat) = 1200 mg/kg; causes mild dermal irritation .
 
Comparative Analysis with Analogues
| Compound | Structure | Reactivity | Applications | 
|---|---|---|---|
| Ethyl Benzoate | Benzoate + ethyl chain | Low | Solvent, flavoring | 
| 2-(Oxiran-2-yl)ethanol | Ethanol + oxirane | Moderate | Polymer crosslinker | 
| 2-(Oxiran-2-yl)ethyl benzoate | Benzoate + ethyl-oxirane | High | Pharmaceuticals, resins | 
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